
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (N-CHCC-PC) is an organic compound with a wide range of applications in the fields of science and medicine. It is a cyclic amide, which is a type of organic compound that contains a nitrogen atom surrounded by a ring of atoms. N-CHCC-PC has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-CHCC-PC has also been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and other biologically active compounds. It has also been used as a drug delivery agent, as it can form a stable complex with a drug molecule, allowing the drug to be delivered to the target site in a controlled manner.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is not well understood, but it is thought to involve the formation of a stable complex with the drug molecule. This complex is thought to be stable enough to protect the drug from degradation and allow it to be delivered to the target site in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide are not well understood, but it is thought to have a variety of effects on the body. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer activities, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments, including its low toxicity and its ability to form stable complexes with drug molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its tendency to form stable complexes with other molecules.
Zukünftige Richtungen
There are a number of potential future directions for N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide. These include further research into its biochemical and physiological effects, its potential applications in medical research, and its use as a drug delivery agent. Additionally, further research into its synthesis and use as a synthetic reagent could lead to the development of new compounds with novel properties. Finally, research into its potential applications in biotechnology could lead to the development of new methods for the production of drugs and other compounds.
Synthesemethoden
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a haloalkane, while the Stille reaction involves the reaction of an organostannane with an alkyl halide. The Ullmann reaction involves the reaction of an organocopper compound with an alkyl halide. All of these methods can be used to synthesize N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide in a laboratory setting.
Eigenschaften
IUPAC Name |
N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVRNBGYHMWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
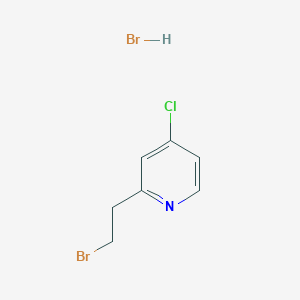

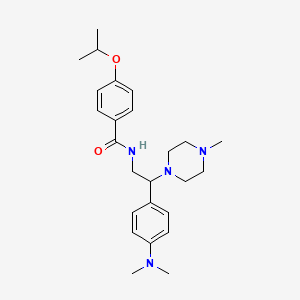
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)
![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)
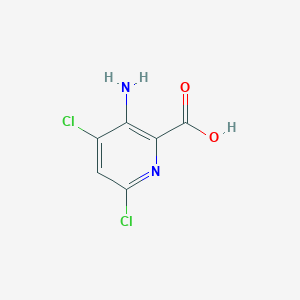
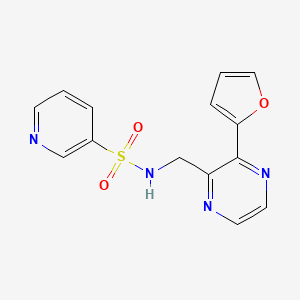
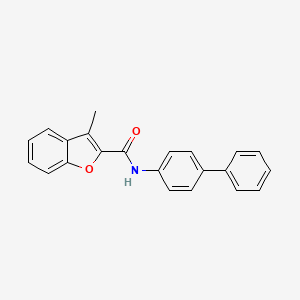
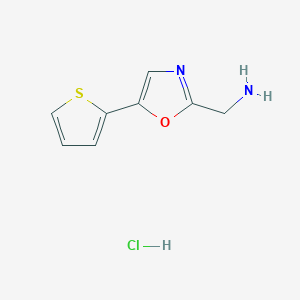
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)